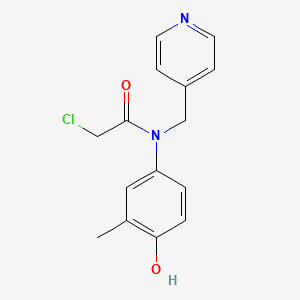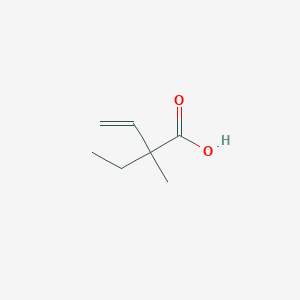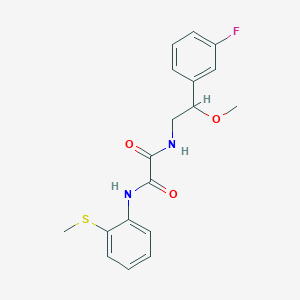
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide, also known as MPP+, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a highly toxic compound that is commonly used as a neurotoxin in laboratory experiments.
Mecanismo De Acción
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ acts by inhibiting the activity of complex I of the mitochondrial electron transport chain, which leads to the production of reactive oxygen species and ultimately cell death. It is selectively taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it exerts its toxic effects.
Biochemical and Physiological Effects:
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ has been shown to cause a decrease in ATP production and an increase in oxidative stress in dopaminergic neurons. It also leads to the accumulation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease. 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ has also been shown to cause changes in the expression of various genes and proteins that are involved in cell death and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ in laboratory experiments is its selectivity for dopaminergic neurons, which allows for the study of Parkinson's disease in a controlled environment. However, 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ is highly toxic and must be handled with extreme caution. It also has a short half-life and rapidly degrades in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ in scientific research. One area of interest is the development of new therapies for Parkinson's disease that target the mitochondrial dysfunction and oxidative stress caused by 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+. Another area of research is the investigation of the role of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ in other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, the use of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ in the study of the gut-brain axis and the role of the microbiome in neurodegeneration is an emerging area of research.
Métodos De Síntesis
The synthesis of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ involves the reaction of N-methyl-4-aminopyridine with formaldehyde and hydroiodic acid. The resulting compound is then purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ has been extensively used in scientific research as a neurotoxin to study the mechanisms of Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra, which is the region of the brain that is affected in Parkinson's disease. 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ has also been used to study the transport of dopamine in the brain and to investigate the role of oxidative stress in neurodegeneration.
Propiedades
IUPAC Name |
1-methyl-4-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-9-5-12(6-10-13)11-14-7-3-2-4-8-14;;/h2-10H,11H2,1H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFVMFDRBHPZPF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C[N+]2=CC=CC=C2.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2788476.png)
![1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2788478.png)
![methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2788479.png)

![[2-methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B2788484.png)
![2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2788485.png)
![2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2788487.png)
![2-((4-fluorophenyl)thio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2788488.png)
![4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2788489.png)




![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)